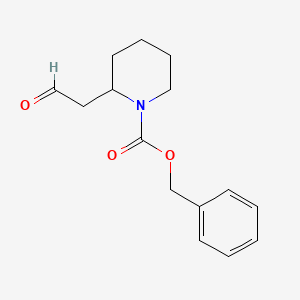
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
Overview
Description
“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a chemical compound with the CAS Number: 875051-79-9. It has a molecular weight of 331.58 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium fluoride, tris-(dibenzylideneacetone)dipalladium(0), bis(tri-t-butylphosphine)palladium(0), and 2,3,5-trichlorobenzeneboronic acid in tetrahydrofuran. The reaction mixture is stirred under nitrogen for 18 hours at room temperature .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18). The InChI key is GEGKWPBAXXXQEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a white solid with a purity of 95%. It should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate, a derivative with potential as a Nav1.8 sodium channel modulator, has been synthesized through an optimized process involving permanganate oxidation and Suzuki−Miyaura coupling, showing its significance in drug development (Fray et al., 2010)[(https://consensus.app/papers/optimisation-permanganate-oxidation-suzuki−miyaura-fray/fdf0727f04ff555d81083e07e06f3484/?utm_source=chatgpt)]. Its role in selective methylation and formylation of amines with CO2 highlights its potential in organic synthesis and environmental chemistry (Zhang et al., 2021)[(https://consensus.app/papers/boranetrimethylamine-complex-reducing-agent-selective-zhang/631c3bd6f0fa50609954cf4da58619da/?utm_source=chatgpt)].
Fragmentation and Nuclear Magnetic Resonance Studies
Investigations into the electron-impact induced fragmentation of picolines, including this compound, offer insights into their chemical behavior under high-energy conditions (Keller et al., 1968)[(https://consensus.app/papers/electronimpact-induced-fragmentation-2substituted-keller/15a0f304c1e05f6ca4ecbaf651231724/?utm_source=chatgpt)]. Furthermore, nuclear magnetic resonance (NMR) studies provide detailed structural information, crucial for understanding the compound's chemical environment and interactions (Bell et al., 1965)[(https://consensus.app/papers/nuclear-resonance-studies-systems-methyl-coupling-bell/06d38fbdbb625ffbaeb5ed7351b95f8d/?utm_source=chatgpt)].
Antioxidant Activity
Research on novel diselenides synthesized from picoline alkenes, including derivatives of this compound, has shown some compounds to exhibit antioxidant activity. This discovery opens avenues for the development of new antioxidant agents (Narajji et al., 2008)[(https://consensus.app/papers/synthesis-antioxidant-activity-diselanediylbis-narajji/680fec18b3655379a555d5c5a7973c1e/?utm_source=chatgpt)].
Herbicidal Activity
The structural framework of picolinic acid and its derivatives, including this compound, has been utilized to design novel herbicides. This approach has yielded compounds with potent herbicidal activity, demonstrating the compound's application in agricultural chemistry (Feng et al., 2023)[(https://consensus.app/papers/design-synthesis-herbicidal-activity-feng/0dd988e90d3f5ed08f330ba11df13ba4/?utm_source=chatgpt)].
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target biomolecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolic pathways can lead to changes in metabolite levels and energy production. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical and physiological effects, as it influences the availability of the compound to interact with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKWPBAXXXQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


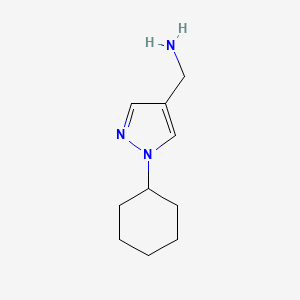

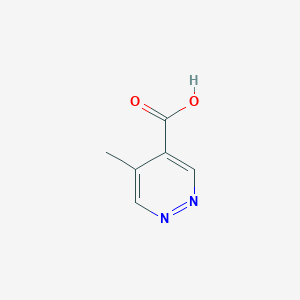


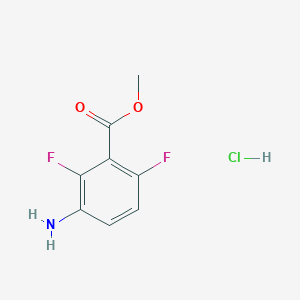
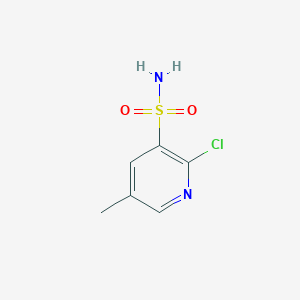

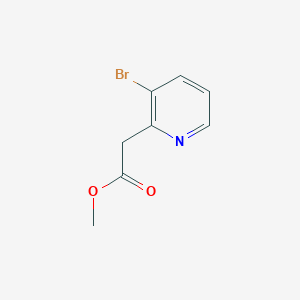

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)


